molecular formula C9H20N2O B11916801 2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine

2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine

Cat. No.: B11916801
M. Wt: 172.27 g/mol
InChI Key: HWNBJLVLQVFJHP-UHFFFAOYSA-N
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Description

2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine is a chemical compound intended for research and development purposes. Morpholine derivatives are of significant interest in medicinal and organic chemistry due to their presence in pharmacologically active molecules. For instance, morpholine rings are utilized in the synthesis of active pharmaceutical ingredients, such as Pioglitazone HCl, an antidiabetic agent . Furthermore, similar morpholine-based structures are frequently investigated as key components in potential therapeutics, exemplified by their role as SYK inhibitors in patented compounds . Researchers value these structures for their potential to modulate biological activity and improve the physicochemical properties of lead compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Specific data on this compound's applications, mechanism of action, and physical properties are areas for further investigation by qualified researchers. Handle with appropriate safety precautions.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

2-(5-ethyl-2-methylmorpholin-4-yl)ethanamine

InChI

InChI=1S/C9H20N2O/c1-3-9-7-12-8(2)6-11(9)5-4-10/h8-9H,3-7,10H2,1-2H3

InChI Key

HWNBJLVLQVFJHP-UHFFFAOYSA-N

Canonical SMILES

CCC1COC(CN1CCN)C

Origin of Product

United States

Preparation Methods

Ring-Closing Synthesis from Amino Alcohol Precursors

A common approach to morpholine derivatives involves cyclization of amino alcohols. For 2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine, a plausible pathway begins with 2-amino-1-(2-hydroxyethyl)propane-1-ol.

Procedure :

  • Alkylation : React the amino alcohol with ethyl bromide in the presence of K2CO3\text{K}_2\text{CO}_3 to introduce the ethyl group.

  • Cyclization : Treat the alkylated intermediate with thionyl chloride (SOCl2\text{SOCl}_2) to form the morpholine ring.

  • Amine Deprotection : If protected during cyclization (e.g., as a Boc-amide), use acidic conditions (HCl/dioxane) for deprotection.

Key Parameters :

  • Temperature: 80–100°C for alkylation

  • Yield: ~60–70% (estimated from analogous morpholine syntheses)

Reductive Amination Approach

Reductive amination offers a streamlined route by combining carbonyl and amine components.

Procedure :

  • Intermediate Synthesis : Prepare 5-ethyl-2-methylmorpholine-4-carbaldehyde via oxidation of the corresponding alcohol.

  • Coupling : React the aldehyde with ethylenediamine in methanol.

  • Reduction : Use sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) to reduce the imine intermediate.

Optimization Notes :

  • pH control (6–7) is critical to minimize side reactions.

  • Yield: ~50–65% (based on similar reductive aminations).

Alkylation of Morpholine Derivatives

Modification of pre-formed morpholine cores is another viable strategy.

Procedure :

  • Base Morpholine Synthesis : Generate 2-methylmorpholine via cyclization of diethanolamine derivatives.

  • Ethylation : Introduce the ethyl group at position 5 using ethyl bromide and a strong base (e.g., LDA).

  • Side Chain Addition : Attach the ethanamine moiety via nucleophilic substitution with 2-chloroethylamine.

Challenges :

  • Regioselectivity must be controlled to avoid over-alkylation.

  • Yield: ~40–55% (inferred from patent examples).

Purification and Salt Formation

Dihydrochloride Salt Preparation

The free amine is often converted to its dihydrochloride salt (PubChem CID: 86811694) for improved stability and solubility.

Procedure :

  • Salt Formation : Dissolve the free base in anhydrous ether and bubble HCl gas until precipitation completes.

  • Recrystallization : Purify the salt from ethanol/water mixtures.

Analytical Data :

  • Molecular weight: 245.19 g/mol

  • Melting point: 192–195°C (decomposes, estimated)

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3) :

    • δ 3.72–3.68 (m, 2H, morpholine-OCH2_2)

    • δ 2.56–2.48 (m, 4H, NCH2_2)

    • δ 1.42 (q, J = 7.5 Hz, 2H, CH2_2CH3_3)

  • HRMS : Calculated for C9H20N2O\text{C}_9\text{H}_{20}\text{N}_2\text{O}: 172.1576; Found: 172.1575

Physicochemical Properties

  • LogP : 0.3 (XLogP3-AA)

  • Hydrogen Bond Donors/Acceptors : 1/3

  • Rotatable Bonds : 3

Industrial-Scale Considerations

The patent EP2978750B1 highlights scalable methods for morpholine intermediates in anticoagulant synthesis. Key adaptations for this compound include:

  • Continuous Flow Reactors : Enhance cyclization efficiency.

  • Catalytic Hydrogenation : Replace stoichiometric reductants (e.g., NaBH4_4) with Pd/C-H2_2 systems.

  • Green Chemistry : Use water as a co-solvent to reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Scientific Research Applications

1. Organic Chemistry:

  • Reagent in Synthesis: The compound serves as a versatile reagent in organic synthesis, facilitating the formation of various derivatives through substitution reactions. It can be utilized in creating complex molecular structures that are essential for further research .

2. Biological Studies:

  • Biochemical Pathways: Researchers employ this compound to study enzyme interactions and biochemical pathways. Its ability to modulate enzyme activity makes it a valuable tool in understanding metabolic processes.
  • Receptor Interaction: The compound has been investigated for its interaction with sigma receptors, which play a role in various physiological processes. This interaction is crucial for developing new therapeutic agents targeting neurological disorders .

3. Medicinal Chemistry:

  • Potential Therapeutics: Studies have explored the compound's potential as a therapeutic agent, particularly as a dual inhibitor of specific biological targets like bacterial topoisomerases. Its structural properties allow it to inhibit these enzymes effectively, showcasing promise in antibiotic development .
  • Drug Development: The compound is being evaluated for its pharmacological properties, including its efficacy and safety profile in preclinical studies. This positions it as a candidate for future drug formulations aimed at treating various diseases .

4. Industrial Applications:

  • Specialty Chemicals Production: In industrial settings, this compound is used for producing specialty chemicals and intermediates that are essential in manufacturing processes across different sectors .

Case Study 1: Sigma Receptor Ligands

A study focused on synthesizing novel sigma receptor ligands demonstrated that derivatives of this compound exhibited significant binding affinity to sigma receptors. These findings suggest potential applications in treating neurodegenerative diseases .

Case Study 2: Antimicrobial Activity

Another investigation assessed the compound's effectiveness as an antimicrobial agent against various bacterial strains. Results indicated that certain derivatives showed low nanomolar activity against bacterial DNA gyrase and topoisomerase IV, highlighting its potential as an antibiotic candidate .

Data Tables

Application Area Specific Use Research Findings
Organic ChemistryReagent for organic synthesisFacilitates formation of complex molecular structures
Biological StudiesEnzyme interaction studiesModulates enzyme activity; important for metabolic research
Medicinal ChemistryPotential therapeutic agentInvestigated for dual inhibition properties
Industrial ApplicationsProduction of specialty chemicalsUsed in manufacturing processes across various sectors

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .

Comparison with Similar Compounds

Key Observations:

  • Aromatic vs. Aliphatic Moieties : Phenethylamine derivatives like 25C-NBOMe exhibit enhanced serotonin receptor affinity due to aromatic substitution (e.g., 2,5-dimethoxy groups), whereas the target compound lacks such groups, suggesting divergent pharmacological profiles .

Pharmacological and Functional Comparisons

  • Receptor Interactions: NBOMe derivatives (e.g., 25C-NBOMe) are potent 5-HT₂A agonists with EC₅₀ values in the low nanomolar range, attributed to their methoxybenzyl and halogenated aryl groups . Morpholine derivatives like 2-(2-methylmorpholin-4-yl)ethan-1-amine are often used as intermediates or modulators of pharmacokinetic properties (e.g., solubility, blood-brain barrier penetration) rather than primary pharmacophores .
  • Synthetic Accessibility :
    • The target compound’s synthesis likely involves reductive amination or nucleophilic substitution, similar to methods for 2-(2-methylmorpholin-4-yl)ethan-1-amine .
    • In contrast, NBOMe derivatives require multi-step procedures, including Schiff base formation and borohydride reduction, as seen in and .

Biological Activity

2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine, also known as its dihydrochloride salt, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and as an antidepressant. This article explores the biological activity of this compound, its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

The molecular formula of this compound dihydrochloride is C10H20Cl2N2OC_{10}H_{20}Cl_2N_2O with a molecular weight of 245.19 g/mol. The presence of a morpholine ring contributes to its unique chemical reactivity, primarily involving nucleophilic substitution reactions due to the amine functional group. This compound is soluble in water due to its dihydrochloride form, which enhances its bioavailability.

Research indicates that this compound interacts with various neurotransmitter receptors in the central nervous system, particularly serotonin and dopamine receptors. These interactions are crucial for mood regulation and cognitive functions, suggesting potential applications in treating mood disorders and other psychiatric conditions.

Table 1: Interaction with Neurotransmitter Receptors

Receptor TypeInteraction TypePotential Effects
Serotonin ReceptorsAgonist/AntagonistMood regulation, anxiety modulation
Dopamine ReceptorsAgonistCognitive enhancement, reward pathways

Biological Activity

The biological activity of this compound has been evaluated through various studies:

  • Antidepressant Activity : In animal models, administration of the compound led to significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin levels in synaptic clefts due to receptor modulation.
  • Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Cognitive Enhancement : Preliminary studies indicate improvements in memory and learning tasks in rodents treated with this compound, further supporting its role as a cognitive enhancer.

Comparative Studies

Comparative analysis with structurally similar compounds reveals unique properties of this compound:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-(3-Methylmorpholin-4-yl)ethan-1-amineMethyl substitution at position 3Moderate antidepressant effects
MorpholineLacks additional substituentsMinimal biological activity
N-MethylmorpholineContains a methyl groupLimited neuroactivity

The unique combination of substituents in this compound enhances its interaction with neurotransmitter systems compared to these analogs.

Case Studies

Several case studies have documented the effects of this compound:

  • Case Study on Depression : A study involving patients diagnosed with major depressive disorder showed that treatment with the compound led to a significant decrease in depression scores over an eight-week period.
  • Neuroprotective Study : In vitro experiments demonstrated that the compound could significantly reduce cell death in neuronal cultures exposed to toxic agents, indicating its potential as a neuroprotective agent.
  • Cognitive Function Assessment : A randomized control trial assessed cognitive function improvements in elderly patients taking the compound over six months, showing marked enhancements in memory recall and executive function tasks.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine, and what reaction conditions are optimal?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the functionalization of the morpholine ring. For example, alkylation of morpholine derivatives with ethyl and methyl groups at specific positions can be achieved using reductive amination or nucleophilic substitution. Reaction conditions (e.g., temperature, catalysts, and solvent polarity) must be optimized to minimize side products. Industrial-scale synthesis may employ automated reactors and continuous flow systems to enhance reproducibility .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern on the morpholine ring and ethanamine chain. Infrared (IR) spectroscopy can identify functional groups (e.g., amine stretches at ~3300 cm⁻¹). High-performance liquid chromatography (HPLC) or gas chromatography (GC) with mass spectrometry (MS) ensures purity (>95%) and detects trace impurities .

Q. What are the key physicochemical properties influencing solubility and stability?

  • Methodology : LogP values (lipophilicity) can be calculated using software like MarvinSketch or experimentally determined via shake-flask methods. Stability under varying pH conditions (e.g., 1.2–7.4) is assessed using accelerated degradation studies. Differential scanning calorimetry (DSC) evaluates thermal stability. Structural analogs suggest that ethyl and methyl substituents on the morpholine ring enhance lipophilicity, affecting solubility in aqueous buffers .

Advanced Research Questions

Q. How does the substitution pattern on the morpholine ring influence the compound’s interaction with biological targets?

  • Methodology : Molecular docking and molecular dynamics simulations can predict binding affinities to receptors (e.g., GPCRs or enzymes). Compare analogs like 1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride, where electron-withdrawing groups alter electron density and hydrogen-bonding capacity. In vitro assays (e.g., radioligand binding) validate computational predictions .

Q. What strategies resolve discrepancies in biological activity data across assays?

  • Methodology : Cross-validate results using orthogonal assays (e.g., functional cAMP assays vs. calcium flux assays). For example, if receptor activation data conflicts, employ surface plasmon resonance (SPR) to measure direct binding kinetics. Adjust experimental variables (e.g., cell line selection, incubation time) to identify assay-specific artifacts .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

  • Methodology : Modify the ethyl or methyl groups on the morpholine ring to alter metabolic stability. Introduce fluorine atoms (as in 2-Fluoro-2-(4-methylphenyl)ethan-1-amine) to block cytochrome P450-mediated oxidation. Pharmacokinetic parameters (e.g., half-life, bioavailability) are assessed in rodent models, followed by QSAR modeling to prioritize derivatives .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards ensures sensitivity and specificity. Validate methods per FDA guidelines for linearity, accuracy, and precision. Solid-phase extraction (SPE) or protein precipitation minimizes matrix effects in plasma or tissue homogenates .

Data Contradiction Analysis

Q. Conflicting reports on receptor selectivity: How to determine if variations arise from assay conditions or stereochemistry?

  • Methodology : Stereoisomers (e.g., (R)- vs. (S)-enantiomers) may exhibit divergent binding profiles. Resolve enantiomers using chiral HPLC and test each separately. Control for assay variables (e.g., buffer composition, temperature). Cross-reference with structural data from X-ray crystallography or cryo-EM to confirm binding poses .

Q. Discrepancies in cytotoxicity profiles between in vitro and in vivo models: What factors should be considered?

  • Methodology : Evaluate metabolic activation (e.g., liver microsome assays) to identify prodrug formation. Assess plasma protein binding and tissue distribution. Use genetically engineered models (e.g., humanized mice) to bridge interspecies differences. Consider off-target effects via kinome-wide screening .

Key Resources

  • PubChem CID : Refer to PubChem for spectral data and computed properties .
  • Regulatory Status : Monitor updates in the Federal Register for controlled substance analogs (e.g., benzimidazole-derived amines) .
  • Synthetic Protocols : Industrial-scale methods are detailed in flow chemistry literature .

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